molecular formula C23H17BrN2O3 B1414465 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one CAS No. 1380572-59-7

3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1414465
CAS No.: 1380572-59-7
M. Wt: 449.3 g/mol
InChI Key: VZWQPPDWTYKMBI-XKZIYDEJSA-N
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Description

3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a benzyloxy group, a bromine atom, and a quinoxalinone core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Synthesis of the quinoxalinone core: The next step involves the condensation of 4-benzyloxybenzaldehyde with 2-bromoaniline in the presence of a suitable catalyst to form the quinoxalinone core.

    Final assembly: The final step involves the reaction of the quinoxalinone intermediate with ethyl acetoacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carbonyl group in the quinoxalinone core can be reduced to form a hydroxyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinoxalinone derivatives.

Scientific Research Applications

3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The benzyloxy group and the quinoxalinone core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    Benzothiazole: Another heterocyclic compound with similar biological activities.

    Phenylboronic acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the benzyloxy group and the bromine atom, which confer specific chemical and biological properties

Properties

IUPAC Name

7-bromo-3-[(Z)-2-hydroxy-2-(4-phenylmethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-8-11-19-20(12-17)26-23(28)21(25-19)13-22(27)16-6-9-18(10-7-16)29-14-15-4-2-1-3-5-15/h1-13,27H,14H2,(H,26,28)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWQPPDWTYKMBI-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)Br)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/C3=NC4=C(C=C(C=C4)Br)NC3=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one
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3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one

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